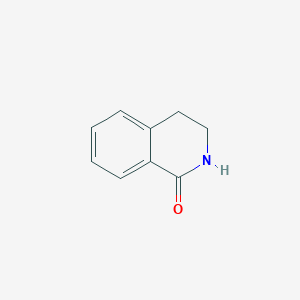
3,4-dihydroisoquinolin-1(2H)-one
Cat. No. B074469
Key on ui cas rn:
1196-38-9
M. Wt: 147.17 g/mol
InChI Key: YWPMKTWUFVOFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09216964B2
Procedure details


To a round-bottom flask under argon containing (S)-5-bromo-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one (227 mg, 0.79 mmol), 4-chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline (213 mg, 0.79 mmol), Pd2(dba)3 (143 mg, 0.158 mmol), xantphos (260 mg, 0.316 mmol), potassium phosphate (505 mg, 2.37 mmol) is added anhydrous dioxane (1.6 ml). The mixture is stirred at 96° C. for 18 hours, cooled to room temperature, filtered through a celite pad and washed with THF. The crude product is purified by flash column chromatography using 1% methanol in dichloromethane as eluent to give S)-5-(4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)phenylamino)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one as a dark brown solid. LC-MS m/z: 530.1 (M+1).
Name
(S)-5-bromo-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one
Quantity
227 mg
Type
reactant
Reaction Step One



Name
potassium phosphate
Quantity
505 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6](C[C@H]1COC(C)(C)O1)[C:7]2=[O:12].ClC1C=CC(N)=CC=1C1NC(C2C=CC=CC=2)=CN=1.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[C:7]1(=[O:12])[C:8]2[C:3](=[CH:2][CH:11]=[CH:10][CH:9]=2)[CH2:4][CH2:5][NH:6]1 |f:3.4.5.6,7.8.9.10.11|
|
Inputs


Step One
|
Name
|
(S)-5-bromo-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one
|
|
Quantity
|
227 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C2CCN(C(C2=CC=C1)=O)C[C@@H]1OC(OC1)(C)C
|
|
Name
|
|
|
Quantity
|
213 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(N)C=C1)C=1NC(=CN1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
260 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
|
Name
|
potassium phosphate
|
|
Quantity
|
505 mg
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
143 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Step Two
|
Name
|
|
|
Quantity
|
1.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
96 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at 96° C. for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a celite pad
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with THF
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product is purified by flash column chromatography
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(NCCC2=CC=CC=C12)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
